molecular formula C16H15N5O3 B8684859 Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate CAS No. 171406-46-5

Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate

Cat. No.: B8684859
CAS No.: 171406-46-5
M. Wt: 325.32 g/mol
InChI Key: UNELGEAKTHZXBR-UHFFFAOYSA-N
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Description

Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate is a chemical compound with a complex structure that includes a purine ring system. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

The synthesis of Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate typically involves multiple steps. One common synthetic route includes the reaction of 6-aminopurine with benzoyl chloride to form 6-(benzoylamino)purine. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate can be compared with other similar compounds, such as:

    6-Benzoylamino-9H-purine-9-acetic acid: This compound shares a similar structure but lacks the ethyl ester group, which can affect its reactivity and applications.

    9H-Purine-9-acetic acid, 6-[(p-chlorophenyl)amino)-, ethyl ester:

Properties

CAS No.

171406-46-5

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

ethyl 2-(6-benzamidopurin-9-yl)acetate

InChI

InChI=1S/C16H15N5O3/c1-2-24-12(22)8-21-10-19-13-14(17-9-18-15(13)21)20-16(23)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,17,18,20,23)

InChI Key

UNELGEAKTHZXBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 8 (2.39 g, 10 mmol) was dissolved in dry DMF (100 mL), cooled to 0° C., sodium hydride (0.48 g, 20 mmol) was added, and the mixture stirred at room temperature for 30 min. Ethyl bromoacetate (1.22 mL, 11 mmol) was added dropwise for 1 h. Stirring was continued for 2 h at room temperature and the reaction was quenched with methanol (2 mL). The solvents were evaporated under reduced pressure. The residue was subjected to column chromatography (DCM/MeOH; 9.5/0.5) to obtain 9 as a white solid: yield 1.3 g (40%); MS(+ESI): m/z 326 [M+H]+; 1H NMR (400 MHz, CDCl3): δ9.02 (s, 1H), 8.83 (s, 1H), 8.11 (s, 1H), 8.05 (d, 2H, J=7.2 Hz), 7.62 (t, 1H, J=7.2 Hz), 7.54 (t, 2H, J=7.2 Hz), 5.06 (s, 2H), 4.31 (q, 2H, J=7.2 Hz), 1.38 (t, 3H, J=7.2 Hz); 13C NMR (400 MHz, CDCl3): δ=166.76, 164.53, 152.96, 152.50, 149.83, 143.22, 133.68, 132.80, 128.89, 127.85, 122.56, 62.53, 44.33, 14.09.
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
1.22 mL
Type
reactant
Reaction Step Three
Name

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